N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide
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Overview
Description
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hex-5-en-2-ylideneamino group and a 3,5-dihydroxybenzamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide typically involves the condensation of hex-5-en-2-one with 3,5-dihydroxybenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The hydroxyl groups on the benzamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide include other imine derivatives and hydroxylated benzamides. Examples include:
- N-[(Z)-hex-5-en-2-ylideneamino]-4-hydroxybenzamide
- N-[(Z)-hex-5-en-2-ylideneamino]-3,4-dihydroxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position and number of hydroxyl groups on the benzamide moiety and the configuration of the hex-5-en-2-ylideneamino group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-5-9(2)14-15-13(18)10-6-11(16)8-12(17)7-10/h3,6-8,16-17H,1,4-5H2,2H3,(H,15,18)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYLCHRMBFAPI-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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